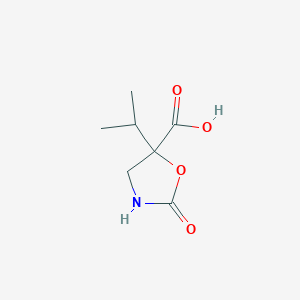

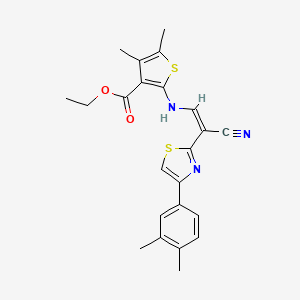

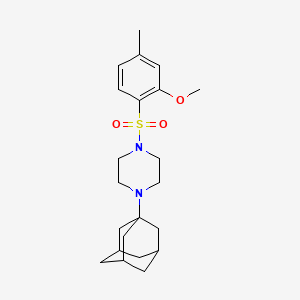

![molecular formula C18H14ClN5 B2972889 N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393820-06-9](/img/structure/B2972889.png)

N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the linear formula C20H18ClN5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a method for synthesizing 4-aminopyrrolo[2,3-d]pyrimidine derivatives involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines in isopropanol, adding concentrated HCl, and refluxing the mixture for 12–48 hours .Molecular Structure Analysis

The molecular structure of “N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic ring containing two nitrogen atoms . The compound also features a chlorobenzyl group and a phenyl group attached to the pyrazolo[3,4-d]pyrimidine core .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” are not detailed in the search results, similar compounds have been studied for their reactivity . For example, 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines have been optimized to provide ATP-competitive, nanomolar inhibitors with selectivity for inhibition of PKB over the closely related kinase PKA .Physical And Chemical Properties Analysis

“N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” has a molecular weight of 363.853 . Other physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications

Antitubercular Activity

Tuberculosis (TB) remains a global health challenge, and the emergence of drug-resistant strains necessitates the discovery of novel anti-TB compounds. Researchers have explored the antitubercular potential of derivatives of 7H-pyrrolo[2,3-d]pyrimidine, including our compound of interest. In a recent study, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.488 µM. Importantly, this compound was non-cytotoxic to human cells, making it a promising candidate for further development .

Antimicrobial Properties

Beyond TB, this compound has shown antimicrobial activity against other pathogens. In studies involving fungi such as Aspergillus niger and Fusarium oxysporum, it exhibited inhibition zones, suggesting potential as an antimicrobial agent .

Kinase Inhibition

The compound’s structure includes a pyrrolo[2,3-d]pyrimidine core, which has attracted interest in the field of kinase inhibitors. Researchers have synthesized halogenated derivatives, specifically ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides.’ These compounds hold promise as targeted kinase inhibitors, potentially impacting various cellular signaling pathways .

Future Directions

The development of new compounds based on the pyrazolo[3,4-d]pyrimidine scaffold for various applications, including as CDK2 inhibitors, is a promising area of research . Further studies could focus on optimizing the synthesis process, investigating the compound’s reactivity, and evaluating its biological activity and safety profile.

Mechanism of Action

Target of Action

The primary target of N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity . This compound has been found to have nanomolar potency and up to 150-fold selectivity for PKB over the closely related kinase PKA .

Biochemical Pathways

The inhibition of PKB by N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in promoting cell proliferation and survival . By inhibiting PKB, this compound disrupts the signaling through this pathway, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Certain modifications, such as variation of the linker group between the piperidine and the lipophilic substituent, resulted in potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can lead to strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that this compound could have potential as an antitumor agent.

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5/c19-16-9-5-4-6-13(16)10-20-17-15-11-23-24(18(15)22-12-21-17)14-7-2-1-3-8-14/h1-9,11-12H,10H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTNXFHHIQGKAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

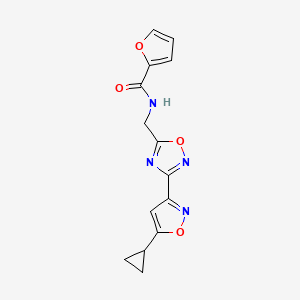

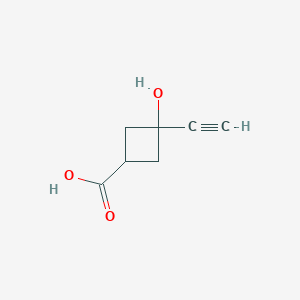

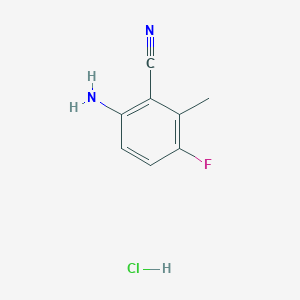

![2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile](/img/structure/B2972806.png)

![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)